4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
. This compound has garnered attention due to its distinctive bicyclic structure, which includes a phenyl group and an oxabicyclohexane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves photochemical [2 + 2] cycloaddition reactions. This method is effective in constructing the bicyclic framework of the compound . The reaction conditions often require specific light sources, such as mercury lamps, and can be challenging to scale up due to the need for specialized equipment .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves optimizing reaction conditions to achieve higher yields and purity. This may include the use of advanced photochemical reactors and continuous flow systems to enhance scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Shares a similar bicyclic structure but lacks the phenyl group and oxabicyclo ring.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a different ring system and properties.
Oxabicyclo[2.2.1]heptane: Contains an oxabicyclo ring but with a different ring size and configuration.
Uniqueness
4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its combination of a phenyl group and an oxabicyclohexane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
2613383-83-6 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-10(14)12-6-11(7-12,8-15-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14) |
InChI Key |
IQUQCYAIOMKYMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C(=O)O)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
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